molecular formula C5H11NO3 B14448318 3-Methyl-2-nitrobutan-1-ol CAS No. 77392-54-2

3-Methyl-2-nitrobutan-1-ol

Cat. No.: B14448318
CAS No.: 77392-54-2
M. Wt: 133.15 g/mol
InChI Key: DMIRKUOHEBAINR-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobutan-1-ol is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom and a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitrobutan-1-ol typically involves the nitration of 3-methyl-2-butanol. This can be achieved by reacting 3-methyl-2-butanol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitrobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro ketones and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted nitro alcohols.

Scientific Research Applications

3-Methyl-2-nitrobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrobutan-1-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to changes in cellular function and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A secondary alcohol without the nitro group.

    2-Nitro-3-methylbutane: A nitroalkane with a similar structure but lacking the hydroxyl group.

    3-Methyl-2-nitropropane-1-ol: A similar compound with a shorter carbon chain.

Uniqueness

3-Methyl-2-nitrobutan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule

Properties

CAS No.

77392-54-2

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

3-methyl-2-nitrobutan-1-ol

InChI

InChI=1S/C5H11NO3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3

InChI Key

DMIRKUOHEBAINR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)[N+](=O)[O-]

Origin of Product

United States

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